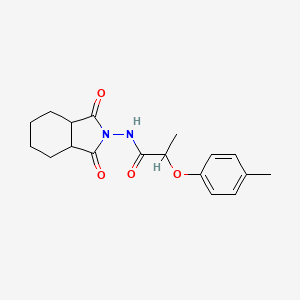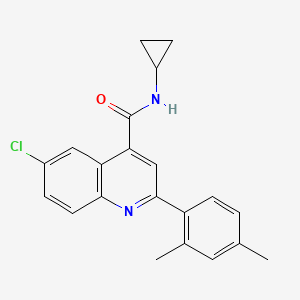
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide
Overview
Description
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide, also known as DPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPI is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide involves the inhibition of PKC activity by binding to the ATP-binding site of the enzyme. PKC requires ATP to phosphorylate its substrates, and the binding of N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide to the ATP-binding site prevents the binding of ATP and subsequent phosphorylation of substrates. This leads to the inhibition of downstream signaling pathways that are regulated by PKC.
Biochemical and physiological effects:
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide inhibits the proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. In vivo studies have shown that N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide has anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide has also been shown to have neuroprotective effects by inhibiting the activation of PKC in the brain.
Advantages and Limitations for Lab Experiments
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide is a potent and selective inhibitor of PKC, and its use has several advantages in lab experiments. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide can be used to study the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide is also useful in studying the downstream signaling pathways that are regulated by PKC. However, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide has some limitations in lab experiments. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide is not a specific inhibitor of PKC, and it can also inhibit other kinases that share structural similarities with PKC. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide can also have off-target effects, and its use should be carefully monitored to avoid false-positive results.
Future Directions
There are several future directions for research on N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide. One area of research is the development of more potent and selective inhibitors of PKC. Another area of research is the identification of downstream signaling pathways that are regulated by PKC and the development of drugs that target these pathways. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide can also be used to study the role of PKC in various diseases, including cancer, diabetes, and cardiovascular diseases. Overall, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide has significant potential for scientific research, and its use can help to elucidate the role of PKC in various cellular processes and diseases.
Scientific Research Applications
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide has been extensively used in scientific research to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that regulate diverse cellular functions, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide is a potent and selective inhibitor of PKC, and its use has helped researchers to elucidate the role of PKC in these diseases.
properties
IUPAC Name |
N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-11-7-9-13(10-8-11)24-12(2)16(21)19-20-17(22)14-5-3-4-6-15(14)18(20)23/h7-10,12,14-15H,3-6H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJPXSCIVDPSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NN2C(=O)C3CCCCC3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-(4-methylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-isopropyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267703.png)
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267708.png)
![N-(2,4-dichlorophenyl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267722.png)
![2-[(2-isobutyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267727.png)

![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4267737.png)
![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4267750.png)
![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4267753.png)
![2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4267758.png)
![N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4267763.png)
![2-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B4267768.png)
![N-ethyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4267774.png)

![1-(phenylsulfonyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4267802.png)